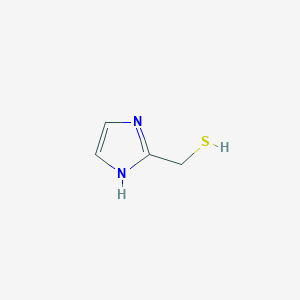

1H-Imidazole-2-methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXRXTUXSODUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902469 | |

| Record name | NoName_1713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Imidazole 2 Methanethiol and Its Derivatives

Classical Synthetic Routes to Imidazole (B134444) and Thiolated Analogues

Historically, the synthesis of the imidazole nucleus has been accomplished through several named reactions. The Debus synthesis, first reported in 1858, utilizes the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form substituted imidazoles. nih.govderpharmachemica.com While versatile, this method often results in modest yields. nih.gov

A more direct classical approach to thiolated imidazoles involves the reaction of an α-amino ketone or α-amino aldehyde with potassium thiocyanate. derpharmachemica.comresearchgate.net This method directly yields 2-mercaptoimidazoles, which exist in equilibrium with their tautomeric thione form, 1,3-dihydro-2H-imidazole-2-thione. This thione is a critical precursor for 1H-imidazole-2-methanethiol, which can be readily prepared via S-alkylation.

Another established route is the Wallach synthesis, which involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride. neu.edu.tr While effective for certain substitution patterns, its harsh conditions limit its general applicability. The van Leusen imidazole synthesis, which employs toluenesulfonylmethyl isocyanide (TosMIC), is another powerful classical method for creating the imidazole ring, valued for its operational simplicity and the availability of starting materials. neu.edu.tr

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient, environmentally benign, and versatile methods for constructing substituted imidazoles, which can be adapted for the synthesis of this compound precursors.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for generating molecular diversity and complexity in a single step. scirp.org These reactions are prized for their high atom economy, reduced energy consumption, and simple procedures. nih.gov The synthesis of highly substituted imidazoles is frequently achieved through a four-component reaction involving a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). scirp.orgorganic-chemistry.org Various catalysts, including p-toluenesulfonic acid (PTSA) isca.me, ionic liquids, and heteropoly acids scirp.org, have been employed to facilitate these condensations under mild conditions, often leading to high yields of tri- and tetrasubstituted imidazoles. scirp.orgisca.me

Table 1: Examples of One-Pot Multicomponent Synthesis of Substituted Imidazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzil | Aromatic Aldehyde | Ammonium Acetate | p-TSA | Ethanol, 80°C | High | isca.me |

| Benzil | Aldehyde | Primary Amine | Ionic Liquid | Microwave, Solvent-free | High | scirp.org |

| 2-Bromoacetophenone | Aldehyde | Primary Amine | None | 130°C, Solvent-free | 80-96% | organic-chemistry.org |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles. mdpi.com Various metals have been shown to effectively catalyze the formation of the imidazole ring through different mechanisms.

Iron Catalysis : Inexpensive and abundant, iron catalysts have been used to promote the [3+2] cycloaddition of α,β-unsaturated ketones and amidines to produce highly substituted imidazoles. mdpi.comrsc.org

Copper Catalysis : Copper salts can catalyze the oxidative diamination of terminal alkynes with amidines, providing a regioselective route to 1,2,4-trisubstituted imidazoles. chim.it

Silver Catalysis : Silver catalysts, such as AgOTf, have been used in cascade reactions involving propargylamines and ketenimines to synthesize 1,2,5-trisubstituted imidazoles. chim.it

Rhodium Catalysis : Rh(III) catalysts have been employed for the [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes, demonstrating the power of C-H activation in creating complex imidazole derivatives. bohrium.com

Ruthenium Catalysis : Ruthenium complexes have been characterized for their potential in synthesizing imidazole-containing structures, for instance, in the preparation of [Ru(PPh₃)₂(BZM)₂Cl₂] where BZM included (1H-benzo[d]imidazol-2-yl)methanethiol. asianpubs.org

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorientjchem.org The synthesis of substituted imidazoles via multicomponent reactions is particularly amenable to microwave irradiation. nih.gov For example, the one-pot synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles was achieved in 60-80 minutes under microwave heating at 100°C, a significant improvement over conventional methods. nih.gov Solvent-free microwave-assisted synthesis has also been reported, further enhancing the environmental friendliness of these protocols. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of 1,2,4,5-tetrasubstituted imidazoles | 120-190 min, 38-86% yield | 35-60 min, 73-98% yield | mdpi.com |

| Synthesis of imidazo[1,2-a]pyrimidine (B1208166) imidazoles | Longer reaction times | 60-80 min, 46-80% yield | nih.gov |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to traditional synthetic methods. dntb.gov.uanih.gov Ultrasound irradiation enhances reaction rates and improves yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This technique has been successfully applied to the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles, resulting in excellent yields and shorter reaction times. nih.gov For instance, the ultrasound-assisted synthesis of certain imidazole derivatives achieved yields of 72-95% in just 4 minutes, whereas the silent (non-sonicated) reaction required 45 minutes to afford lower yields of 55-86%. mdpi.com

Functional Group Interconversions and Derivatization

The synthesis of this compound can be effectively achieved through functional group interconversion (FGI) from readily accessible precursors.

A primary route involves the S-alkylation of 1,3-dihydro-2H-imidazole-2-thione (the tautomer of 2-mercaptoimidazole). The thione's sulfur atom acts as a nucleophile, reacting with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) to form the C-S bond, yielding the target compound. A related reaction is the spontaneous S-alkylation of a substituted imidazole-2-thione with 1,2-dichloroethane (B1671644) to form a bis(imidazolylthio)ethane derivative. mdpi.com

An alternative FGI strategy starts with 1H-imidazole-2-methanol. nih.gov The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. ub.eduvanderbilt.edu Subsequent nucleophilic substitution with a methanethiolate (B1210775) salt (e.g., sodium thiomethoxide, NaSMe) displaces the sulfonate ester to furnish this compound. vanderbilt.edu Similarly, the alcohol can be converted to a halide (e.g., using PBr₃ or SOCl₂), which is then displaced by the thiolate nucleophile. ub.edu

Further derivatization of this compound can be achieved through reactions of the sulfide (B99878) group. For instance, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, which have different electronic and steric properties.

Thiol Group Modifications and Transformations

The thiol group (-SH) in this compound is a key site for chemical modifications, allowing for the introduction of diverse functional groups and the formation of new chemical entities. Common transformations include S-alkylation, oxidation, and addition reactions.

S-Alkylation: The sulfur atom of the thiol group can act as a nucleophile, reacting with electrophiles like alkyl halides to form thioethers. vulcanchem.comirb.hr For instance, the spontaneous S-alkylation of methimazole (B1676384), a related imidazole-thiol derivative, with 1,2-dichloroethane leads to the formation of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. irb.hrnih.gov This reaction proceeds through the direct attack of the thiol on the chloroethyl derivative. irb.hrnih.gov Similarly, N-alkylation and S-alkylation of 1H-benzo[d]imidazole-2-thiol with ethyl-2-chloroacetate have been achieved to produce corresponding ethyl esters. researchgate.net

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. vulcanchem.comsmolecule.comsmolecule.com Mild oxidizing agents can convert the thiol into a disulfide (RSSR). vulcanchem.com For example, 2-[(1-methylpropyl)dithio]-1H-imidazole has been shown to act through the oxidation of cysteine residues in proteins. nih.gov

Addition Reactions: Thiol groups can participate in addition reactions, such as the thiol-yne click (TYC) reaction, which is an atom-economical method for producing vinyl sulfides from thiols and alkynes. rsc.org This reaction is often stereoselective, yielding anti-Markovnikov Z-vinyl sulfides. rsc.org Another example is the Michael addition, where thiols react with α,β-unsaturated carbonyl compounds. wiley.com

Table 1: Examples of Thiol Group Modifications

| Reactant | Reagent | Product Type | Reference |

| This compound | Alkyl halide | Thioether | vulcanchem.com |

| Methimazole | 1,2-dichloroethane | Thioethane derivative | irb.hrnih.gov |

| 1H-benzo[d]imidazole-2-thiol | Ethyl-2-chloroacetate | Thioester | researchgate.net |

| This compound | Oxidizing agent | Disulfide/Sulfonic acid | vulcanchem.comsmolecule.com |

| Thiol-provided catechols | Activated alkynes | Vinyl sulfide | rsc.org |

Imidazole Ring Functionalization Strategies

Functionalization of the imidazole ring itself offers another avenue for creating diverse derivatives of this compound. Key strategies include N-alkylation and halogenation.

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated using various alkylating agents. nih.govciac.jl.cnresearchgate.netresearchgate.net For example, N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been performed to generate compounds with antibacterial properties. nih.gov The reaction can be carried out using alkyl halides in the presence of a base. ciac.jl.cn Controlling monoalkylation can be challenging due to the potential for bis-alkylation, leading to the formation of imidazolium (B1220033) salts. researchgate.net

Halogenation: The imidazole ring can undergo halogenation, which can significantly alter the electronic properties of the molecule. arxiv.orggoogle.com Halogenation can be achieved using alkali metal hypohalites or alkaline earth metal hypohalites in the presence of a quaternary ammonium salt catalyst. google.com This modification can influence the compound's ability to form hydrogen bonds. arxiv.org

Table 2: Imidazole Ring Functionalization Methods

| Functionalization | Reagents | Key Features | Reference |

| N-Alkylation | Alkyl halides, Base | Can lead to mono- or bis-alkylation. researchgate.net | nih.govciac.jl.cn |

| Halogenation | Alkali metal hypohalites | Alters electronic properties and hydrogen bonding. arxiv.org | google.com |

Formation of Hybrid Scaffolds Incorporating Imidazole-Thiol Moieties

Combining the imidazole-thiol motif with other pharmacologically active scaffolds is a powerful strategy in drug discovery to create hybrid molecules with potentially enhanced or synergistic activities. mdpi.comnih.govekb.eg

Click Chemistry: The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for creating hybrid molecules. mdpi.comnih.gov For example, metronidazole/1,2,3-triazole conjugates have been synthesized by reacting an azido-functionalized imidazole with terminal alkynes. mdpi.com The thiol-yne click reaction also provides a pathway to link imidazole-thiol derivatives to other molecules. rsc.org

Multicomponent Reactions (MCRs): MCRs offer an efficient way to assemble complex molecules from three or more starting materials in a single step. rsc.orgnih.govfrontiersin.orgescholarship.orgjchr.org Imidazole derivatives can be synthesized through MCRs involving aldehydes, isocyanides, and other components. nih.govfrontiersin.org These reactions provide access to a wide diversity of molecular structures. rsc.org

Condensation and Cyclization Reactions: The imidazole-thiol core can be incorporated into larger ring systems through condensation and cyclization reactions. For instance, (1H-benzo[d]imidazol-2-yl)methanethiol can undergo cyclization with chloroacetic acid to form thiazino derivatives. researchgate.net Similarly, condensation with aromatic aldehydes can yield thiazeto and thiazolo derivatives. researchgate.net The synthesis of imidazothiazine-containing scaffolds has been explored for developing potential anticancer agents. ekb.eg

Table 3: Strategies for Hybrid Scaffold Formation

| Strategy | Key Features | Example | Reference |

| Click Chemistry | High efficiency and specificity. nih.gov | Synthesis of metronidazole/1,2,3-triazole conjugates. mdpi.com | rsc.orgmdpi.com |

| Multicomponent Reactions | One-pot synthesis of complex molecules. frontiersin.org | Synthesis of imidazo (B10784944) vulcanchem.comsmolecule.comrsc.orgtriazole analogues. nih.gov | rsc.orgnih.govescholarship.org |

| Condensation/Cyclization | Formation of fused heterocyclic systems. | Cyclization of (1H-benzo[d]imidazol-2-yl)methanethiol to form thiazino derivatives. researchgate.net | researchgate.netekb.eg |

Reactivity and Reaction Mechanisms of 1h Imidazole 2 Methanethiol

Nucleophilic Reactivity of the Thiol Group

The thiol (-SH) group is the primary center of nucleophilic activity in 1H-Imidazole-2-methanethiol. The sulfur atom, with its lone pairs of electrons, readily attacks electrophilic centers. This reactivity is fundamental to many of its synthetic applications.

Reactions with Alkyl Halides and Carbonyls: The thiol group can act as a potent nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds. evitachem.com This can lead to the formation of thioethers.

Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones, which can result in the formation of thiazolidine (B150603) derivatives. evitachem.comsmolecule.com

Michael Additions: The thiolate anion, formed by deprotonation of the thiol, is a soft nucleophile and can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the thiol group is influenced by the electronic properties of the imidazole (B134444) ring. The ring's electron-donating or withdrawing nature can modulate the electron density on the sulfur atom, thereby affecting its reactivity.

Oxidative Transformations of the Thiol Moiety

The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The product of oxidation depends on the strength and nature of the oxidizing agent used.

Disulfide Formation: Mild oxidizing agents, such as iodine or air, can lead to the formation of the corresponding disulfide, linking two molecules of the parent thiol. smolecule.comvulcanchem.com

Sulfoxide (B87167) and Sulfone Formation: Stronger oxidizing agents, like hydrogen peroxide or peroxy acids, can oxidize the thiol further to sulfoxides and, subsequently, to sulfones. evitachem.comsmolecule.com

These oxidative transformations are significant in both synthetic chemistry and in understanding the potential metabolic pathways of sulfur-containing compounds.

Table 1: Oxidative Reactions of this compound Analogs

| Reactant | Oxidizing Agent | Product | Reference |

| (4-Methyl-1H-imidazol-2-yl)methanethiol | Appropriate oxidizing conditions | Disulfides or Sulfoxides | evitachem.com |

| (1-Propyl-1H-imidazol-2-yl)methanethiol | Hydrogen peroxide or iodine | Disulfides or Sulfonic acids | smolecule.com |

| 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole | Suitable oxidizing conditions | Sulfoxides or Sulfones |

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Site of Attack: In general, electrophilic attack on the imidazole ring is favored at the C4 and C5 positions. globalresearchonline.net Attack at the C2 position is generally less favored due to the electronic nature of the nitrogen atoms. globalresearchonline.netuobabylon.edu.iq However, if the C4 and C5 positions are blocked, substitution can occur at the C2 position. uobabylon.edu.iq

Influence of Substituents: The presence of the methanethiol (B179389) group at the C2 position can influence the regioselectivity of further substitutions on the imidazole ring. The specific directing effects would need to be determined experimentally.

The reactivity of the imidazole ring towards electrophiles is a key aspect of its chemistry, allowing for the introduction of a wide range of functional groups. numberanalytics.com

Alkylation Reactions of this compound

Alkylation of this compound can occur at two primary sites: the thiol sulfur atom (S-alkylation) and the nitrogen atoms of the imidazole ring (N-alkylation). The regioselectivity of the reaction is influenced by factors such as the alkylating agent, reaction conditions (e.g., solvent, base), and the specific structure of the imidazole derivative. otago.ac.nz

S-Alkylation: The thiol group is a soft nucleophile and readily undergoes S-alkylation with soft electrophiles like alkyl halides. irb.hrnih.gov For instance, the reaction of methimazole (B1676384) with 1,2-dichloroethane (B1671644) leads to S-alkylation. irb.hrnih.gov

N-Alkylation: The nitrogen atoms of the imidazole ring can also be alkylated. uobabylon.edu.iq The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a complex interplay of steric and electronic effects. otago.ac.nz For instance, electron-withdrawing groups at the 4(5)-position can direct alkylation to the more remote nitrogen atom. otago.ac.nz

Table 2: Alkylation Studies of Related Imidazole Thiols

| Imidazole Derivative | Alkylating Agent | Product(s) | Key Findings | Reference |

| Methimazole (1-methyl-1H-imidazole-2-thiol) | 1,2-dichloroethane | 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane | Spontaneous S-alkylation observed. | nih.gov |

| 1H-benzo[d]imidazole-2-thiol | Ethyl-2-chloroacetate | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | S-alkylation product formed. | researchgate.net |

| Unsymmetrical imidazoles | Various alkylating agents | Isomeric N-alkylated products | Regioselectivity depends on steric and electronic factors of substituents and the alkylating agent. | otago.ac.nz |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Both computational and experimental methods are employed to elucidate these reaction pathways.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms. nih.gov

Thiol Addition Reactions: Computational studies on the conjugate addition of thiols to α,β-unsaturated ketones have shown that the loss of reactant stabilization, rather than steric hindrance, is the primary factor controlling activation energies in the gas phase. researchgate.net

Alkylation Mechanisms: Computational studies on the alkylation of methimazole with 1,2-dichloroethane suggest that the reaction proceeds through a direct attack of the thiol on the chloroethyl derivative, rather than through a stable thiiranium ion intermediate. irb.hrnih.gov

Enzyme Catalysis: In the context of enzyme-catalyzed reactions, computational studies have been used to explore the role of imidazole-containing compounds. For example, in the biosynthesis of ergothioneine, computational analysis suggests that the protonation of the imidazole ring is a key activation step. acs.org

Experimental techniques are vital for detecting and characterizing transient species like reaction intermediates and for providing evidence to support proposed mechanisms.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to identify reaction products and, in some cases, stable intermediates. irb.hrnih.gov For example, NMR and HRMS analysis confirmed the structure of intermediates in the reaction of methimazole with 1,2-dichloroethane. irb.hr

Trapping Experiments: Chemical trapping experiments can be used to capture and identify reactive intermediates. In the study of methimazole alkylation, attempts to trap a postulated thiiranium ion intermediate with silver tetrafluoroborate (B81430) (AgBF₄) were unsuccessful, leading to the formation of a silver complex of the S-alkylated product instead. nih.gov

Isotopic Labeling: Isotopic labeling studies can provide valuable insights into reaction mechanisms. For instance, deuterium (B1214612) exchange experiments have been used to probe for the existence of a carbene intermediate in the EanB-catalyzed biosynthesis of ergothioneine. acs.org

Coordination Chemistry of 1h Imidazole 2 Methanethiol As a Ligand

Ligand Design Principles for Imidazole-Thiol Scaffolds in Coordination

The design of ligands based on the imidazole-thiol scaffold is centered on the strategic combination of two distinct donor groups: the imidazole (B134444) ring and the thiol (or thiolate) group. The imidazole moiety provides a nitrogen donor atom, which is a key component in numerous biological systems, particularly in the coordination of metals by histidine residues. acs.orgacs.org The thiol group offers a soft sulfur donor that has a strong affinity for soft and borderline metal ions.

The key design principles for these scaffolds include:

Chelation: The methylene (B1212753) spacer between the imidazole C2 position and the sulfur atom creates the potential for the formation of a stable five-membered chelate ring with a metal center. This chelation effect enhances the thermodynamic stability of the resulting complexes compared to monodentate coordination.

Bridging Capability: The thiol group can be deprotonated to a thiolate, which is an excellent bridging ligand. This allows for the construction of dinuclear or polynuclear metal complexes where the ligand spans two or more metal centers. researchgate.net This is a fundamental principle used in designing polymetallic architectures. eurekalert.orgrsc.org

Electronic Tuning: The electronic properties of the ligand can be modified by substituting the imidazole ring. For instance, N-alkylation can influence the ligand's steric profile and solubility. researchgate.net Attaching electron-withdrawing or -donating groups to the imidazole backbone can modulate the donor strength of both the nitrogen and sulfur atoms, thereby tuning the electronic properties of the metal complexes.

Biomimicry: The combination of imidazole and thiol/thiolate donors is found in the active sites of various metalloenzymes, such as zinc-dependent proteases (metzincins), where histidine and cysteine residues coordinate to a central zinc ion. acs.orgacs.org Consequently, ligands like 1H-imidazole-2-methanethiol are excellent candidates for creating synthetic models of these active sites to study their structure and function. acs.orgresearchgate.net

Complexation with Transition Metal Ions

The dual N,S donor set of this compound and its derivatives allows for facile complexation with a wide array of transition metals, leading to both simple mononuclear species and complex multinuclear assemblies.

Monometallic complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The ligand can coordinate as a neutral molecule or as a deprotonated thiolate anion, depending on the reaction conditions and the metal ion's nature.

For example, a related ligand, (1H-benzo[d]imidazol-2-yl)methanethiol, reacts with palladium(II) acetate (B1210297) to form a square planar complex. mdpi.comsci-hub.se In this complex, the ligand acts as a bidentate N,S donor, chelating to the palladium center. sci-hub.se Similarly, ruthenium(II) complexes have been prepared by reacting [Ru(PPh₃)₄Cl₂] with benzimidazole-based thiol ligands, resulting in octahedral complexes where two ligand molecules coordinate to the metal center. asianpubs.org

Complexes of technetium(V) and rhenium(V) have also been synthesized. Reactions of [MOCl₄]⁻ (M = Tc, Re) with 1H-imidazole-2-thiol can form pseudo-octahedral M(V) complexes where the ligand coordinates as a neutral, monodentate sulfur donor. researchgate.net Another study showed that oxorhenium(V) complexes can be formed with N-methyl-1H-imidazole-2-thiol, resulting in five-coordinate, distorted square pyramidal geometries. researchgate.net

Table 1: Selected Spectroscopic Data for Monometallic Imidazole-Thiol Complexes

| Complex/Ligand | Metal | Key IR Bands (cm⁻¹) | 1H NMR Signals (ppm) | Reference |

|---|---|---|---|---|

| BIPM Ligand | - | ~3434 (N-H), ~2550 (S-H) | 8.26, 7.86 (imidazole N-H) | sci-hub.se |

| [Pd(BIPM)(OAc)₂] | Pd(II) | No S-H band, 572 (Pd-S), 480 (Pd-O) | N-H signals shift upon coordination | sci-hub.se |

| [Ru(PPh₃)₂(LS1)₂Cl₂] | Ru(II) | ~1456 (C=N) | PPh₃ signals at 7.50-7.20 | asianpubs.org |

| [ReO(SSS)(HL1)]Cl | Re(V) | ~980 (Re=O) | - | researchgate.net |

(BIPM = (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone, a related complex ligand; LS1 = (1H-benzo[d]imidazole-2-yl)methanethiol)

The ability of the thiolate group to bridge metal centers is a cornerstone for assembling polymetallic structures. eurekalert.org These structures are of significant interest for their potential applications in catalysis and materials science. rsc.orgrsc.org

The reaction of [Re₂(CO)₈(NCMe)₂] with 2-mercapto-1-methylimidazole, an N-methylated analogue of this compound, demonstrates this principle clearly. This reaction yields a mixture of di-, tri-, and tetranuclear rhenium carbonyl complexes. researchgate.net In these clusters, the 2-mercapto-1-methylimidazole ligand bridges the rhenium centers through its sulfur atom. For instance, in the dinuclear complex [Re₂(CO)₆(μ-SN₂C₄H₅)₂], each ligand bridges two metal atoms. researchgate.net The formation of dinuclear nickel complexes is also well-documented, often serving as models for enzyme active sites like that of acetyl-CoA synthase. nih.gov These systems highlight how the interplay between metal centers, mediated by bridging ligands, can facilitate complex chemical transformations. nih.govrsc.org

Coordination Modes and Binding Site Analysis

The coordination of this compound to metal ions is characterized by the involvement of either or both of its sulfur and nitrogen donor atoms, leading to several possible binding modes.

The soft thiol/thiolate sulfur atom is a primary binding site for many transition metals, especially softer metals like Pd(II), Re(V), and Ni(II). sci-hub.seresearchgate.netnih.gov Coordination typically occurs in one of two ways:

Monodentate Thiol/Thiolate: The ligand can bind through the sulfur atom alone. This is observed in certain technetium(V) and rhenium(V) complexes where the ligand remains neutral and binds in a monodentate fashion. researchgate.net Theoretical studies on zinc complexes also suggest that monodentate coordination through a deprotonated thiolate is a highly favorable binding mode. acs.orgacs.org

Bridging Thiolate: Upon deprotonation, the thiolate sulfur can bridge two or even three metal centers. This is the key interaction enabling the formation of polymetallic clusters, as seen in the polynuclear rhenium carbonyl complexes formed with 2-mercapto-1-methylimidazole. researchgate.net

Spectroscopic evidence for sulfur coordination includes the disappearance of the S-H stretching band (around 2550 cm⁻¹) in IR spectra upon deprotonation and complexation, and the appearance of a new band at lower frequencies corresponding to the M-S vibration (e.g., ~572 cm⁻¹ for Pd-S). sci-hub.se

The imine nitrogen of the imidazole ring is a versatile donor, capable of binding to a wide range of metal ions. ajol.info In the context of the this compound scaffold, it most commonly participates in a bidentate chelate mode.

Bidentate (N,S) Chelation: This is a prevalent coordination mode where both the imidazole nitrogen and the thiol sulfur bind to the same metal center, forming a stable five-membered ring. This mode has been confirmed in palladium(II) and ruthenium(II) complexes of analogous ligands. sci-hub.seasianpubs.org In the Pd(II) complex of a benzimidazole-methanethiol derivative, the ligand coordinates in a bidentate N,S fashion to create a tetrahedral geometry around the metal. sci-hub.se

Evidence for nitrogen coordination is often obtained from ¹H NMR spectroscopy, where the imidazole N-H proton signal shifts upon complexation, and from IR spectroscopy, where the C=N stretching vibration of the imidazole ring may shift in frequency. sci-hub.seasianpubs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1H-benzo[d]imidazol-2-yl)methanethiol |

| 2-mercapto-1-methylimidazole |

| Palladium(II) acetate |

| Rhenium |

| Ruthenium |

| Technetium |

| Zinc |

| Nickel |

| [Ru(PPh₃)₄Cl₂] (Tris(triphenylphosphine)ruthenium(II) dichloride) |

| [Re₂(CO)₈(NCMe)₂] (Octacarbonylbis(acetonitrile)dirhenium(0)) |

| [Re₂(CO)₆(μ-SN₂C₄H₅)₂] |

| [Pd(BIPM)(OAc)₂] |

| [Ru(PPh₃)₂(LS1)₂Cl₂] |

| [ReO(SSS)(HL1)]Cl |

Mixed Donor Coordination Patterns

This compound is a classic example of a mixed-donor ligand, possessing both a soft donor site (the sulfur of the methanethiol (B179389) group) and a borderline donor site (the imine nitrogen of the imidazole ring). This dual-donor capability allows for a variety of coordination modes, which are primarily dictated by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

The ligand can coordinate to a metal center in several ways:

Monodentate S-coordination: The soft thiol sulfur atom can act as the sole donor, particularly when interacting with soft metal ions like Pd(II) or Ag(I). In some complexes, coordination occurs exclusively through the sulfur atom of the methanethiol bridge. sci-hub.se

Monodentate N-coordination: The imidazole nitrogen can also coordinate independently, although this is less common due to the availability of the more nucleophilic sulfur atom. This mode is more likely if the sulfur is sterically hindered or already involved in other interactions.

Bidentate (N,S) Chelation: The most common and stable coordination mode involves the formation of a five-membered chelate ring through the simultaneous coordination of the imidazole nitrogen and the thiol sulfur. This bidentate chelation is observed in numerous complexes with transition metals like Co(II), Zn(II), and Ru(II). nih.govasianpubs.orgnih.gov For instance, spectral data for a Pd(II) complex with a related benzimidazole-methanethiol ligand indicated a bidentate bonding mode, leading to a tetrahedral geometry. sci-hub.se

Bridging Coordination: The ligand can bridge two metal centers, with the sulfur atom coordinating to one metal and the nitrogen atom to another. This can lead to the formation of polynuclear complexes or coordination polymers.

Influence of Metal Center on Ligand Properties and Reactivity

The identity of the central metal ion profoundly impacts the properties and reactivity of the coordinated this compound ligand. This influence is manifested in changes to bond lengths, bond angles, electronic structure, and the acidity of the ligand's N-H and S-H protons.

Quantum computational studies on zinc(II)-imidazole-methanethiol complexes provide significant insight into these interactions. nih.gov As the number of imidazole ligands coordinated to a Zn(II) center increases, the Zn–S bond energy decreases. nih.gov For example, the calculated Zn(II)–S bond dissociation energy (BDE) for the neutral methanethiol ligand is highest for the bare Zn(II) ion and decreases substantially with the addition of subsequent imidazole ligands. nih.gov

This effect is a direct consequence of the increasing electron density at the metal center from the additional Lewis basic imidazole ligands, which reduces the metal's Lewis acidity and weakens its interaction with the sulfur donor. nih.gov Concurrently, the acidity of the thiol proton is affected. As more imidazole ligands are added to the zinc, the S–H proton dissociation energy increases, meaning the thiol group becomes less acidic. nih.gov

The coordination geometry, which is also dictated by the metal ion's preferred coordination number and d-electron configuration, further influences ligand properties. For a constant coordination number, altering the S–Zn–(ImH)n angles can make the coordinated thiol more or less acidic. nih.gov In complexes of cobalt, zinc, and mercury with a related benzylimidazole ligand, the metal center adopts a quasi-regular tetragonal geometry, but subtle differences in bond lengths and angles arise due to the different ionic radii and electronic properties of the metals. nih.gov

| Metal Ion | Coordination Number | Influence on Ligand | Research Finding |

| Zn(II) | 1 to 6 | Decreased Zn-S bond strength with increasing number of co-ligands. | The binding energy of both methylthiolate and methylthiol decrease significantly with the addition of Imidazole (ImH) ligands to the Zn(II) center. nih.gov |

| Zn(II) | 1 to 6 | Decreased thiol acidity (increased pKa) with increasing number of co-ligands. | As the number of imidazole ligands coordinated to zinc increases, the S–H proton dissociation energy also increases. nih.gov |

| Pd(II) | 4 | Promotes bidentate (N,S) chelation. | Spectral data for a Pd(II) complex with a related ligand suggested a bidentate bonding mode and a tetrahedral geometry. sci-hub.se |

| Ru(II) | 6 | Stabilizes an octahedral geometry with mixed ligands. | Ruthenium(II) forms stable octahedral complexes with two (1H-benzo[d]imidazole-2-yl)methanethiol ligands and two triphenylphosphine (B44618) ligands. asianpubs.orgresearchgate.net |

Ligand Field Theory and Electronic Structure of Coordination Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties (such as color and magnetism) of coordination complexes involving this compound. libretexts.org As a mixed (N,S) donor ligand, its interaction with the metal d-orbitals is more complex than that of simple monodentate ligands.

In an octahedral complex, the ligand field created by the six donor atoms splits the metal's d-orbitals into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo depends on the field strength of the ligand.

The electronic properties of the resulting complexes are determined by the magnitude of Δo and the number of d-electrons on the metal ion.

UV-Visible Spectra: The color of transition metal complexes is due to electronic transitions between the split d-orbitals. For example, the UV-Vis spectrum of a Ru(II) complex with a benzimidazole (B57391) analogue shows absorption bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. researchgate.net

Magnetic Properties: For metal ions with d⁴ to d⁷ electron configurations, the ligand field strength determines whether a high-spin or low-spin complex is formed. If Δo is smaller than the spin-pairing energy (P), electrons will occupy the eg* orbitals before pairing in the t₂g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons. If Δo > P, electrons will pair in the t₂g orbitals first, leading to a low-spin complex. For instance, Co(III) (a d⁶ ion) complexes with imidazole-type ligands are typically low-spin and diamagnetic, indicating that the ligand field is strong enough to overcome the spin-pairing energy. mdpi.com In contrast, Co(II) (d⁷) can form both high-spin and low-spin complexes depending on the specific ligands and geometry.

The table below summarizes the electronic transitions observed for a related Ruthenium(II) complex, which helps in understanding the electronic structure.

| Complex Fragment | λmax (nm) | εmax (M⁻¹ cm⁻¹) | Tentative Assignment |

| (1H-Benzo[d]imidazole-2-yl) methanethiol Ligand | 250 | 2.2 x 10³ | π → π |

| 300 | 2.4 x 10³ | π → π | |

| 348 | 0.1 x 10³ | n → π* | |

| Ru(II) Complex | 240 | 0.9 x 10³ | Ligand-based transitions |

| 270 | 0.95 x 10³ | LMCT (pπ(S) → dπ(Ru)) | |

| 275 | 0.8 x 10³ | d-d transitions / MLCT | |

| Data derived from a study on a structurally similar benzimidazole analogue complex. researchgate.net |

Spectroscopic and Structural Characterization of 1h Imidazole 2 Methanethiol and Its Complexes

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1H-Imidazole-2-methanethiol and its derivatives in solution.

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the protons in the molecule. For a related compound, (1-ethyl-1H-imidazol-2-yl)methanethiol, the methylene (B1212753) protons (CH₂) adjacent to the sulfur atom appear as a singlet around 4.14 ppm in DMSO-d₆, while the aromatic protons of the imidazole (B134444) ring are observed as a multiplet between 7.30 and 7.49 ppm. vulcanchem.com The thiol proton (SH) is expected to resonate further downfield. vulcanchem.com In complexes, the coordination of the imidazole nitrogen or the sulfur atom to a metal center can induce significant shifts in the positions of these signals, providing evidence of complex formation.

¹³C NMR: The ¹³C NMR spectrum offers information about the carbon framework. For (1-ethyl-1H-imidazol-2-yl)methanethiol, the methylene carbon (CH₂) signal is found at approximately 36.0 ppm, and the aromatic carbons of the imidazole ring resonate in the range of 110.5–159.0 ppm. vulcanchem.com Shifts in these resonances upon complexation can indicate the coordination sites. For instance, in a Pd(II) complex of a related benzimidazole-methanethiol ligand, the carbon of the methanethiol (B179389) bridge (–S–CH₂) appears at 28.7 ppm, while the imidazole (N–C=N) carbons are observed at 150.2 and 144.3 ppm. sci-hub.se

³¹P NMR: In complexes of this compound that incorporate phosphorus-containing co-ligands, such as triphenylphosphine (B44618) (PPh₃), ³¹P NMR spectroscopy is invaluable. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. For example, in Ruthenium(II) complexes with benzimidazole-based ligands and PPh₃, the ³¹P NMR signals are used to confirm the coordination of the phosphine (B1218219) ligands to the metal center. grafiati.comasianpubs.orggrafiati.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, especially for more complex structures or metal complexes.

Table 1: Representative NMR Data for this compound Derivatives and Complexes

| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Solvent |

| (1-ethyl-1H-imidazol-2-yl)methanethiol vulcanchem.com | ¹H | 4.14 | s, CH₂ | DMSO-d₆ |

| ¹H | 7.30-7.49 | m, Aromatic H | DMSO-d₆ | |

| ¹³C | 36.0 | CH₂ | DMSO-d₆ | |

| ¹³C | 110.5-159.0 | Aromatic C | DMSO-d₆ | |

| Pd(II) complex of (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone sci-hub.se | ¹³C | 28.7 | -S-CH₂- | DMSO-d₆ |

| ¹³C | 144.3, 150.2 | N-C=N (Imidazole) | DMSO-d₆ |

This table presents a selection of reported NMR data for compounds structurally related to this compound to illustrate typical chemical shift ranges.

Vibrational spectroscopies like FTIR and Raman are crucial for identifying the functional groups present in this compound and tracking changes upon complexation.

FTIR Spectroscopy: The FTIR spectrum of imidazole-containing compounds displays characteristic absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. rsc.orgmdpi.com The C=N stretching vibration is observed around 1600 cm⁻¹. rsc.org The C-S stretching vibration, expected for the methanethiol group, can be found in the fingerprint region, typically around 700-800 cm⁻¹. researchgate.net Upon coordination to a metal ion, shifts in the positions and intensities of these bands, particularly the N-H and C=N stretches, can confirm the involvement of the imidazole ring in bonding. mdpi.com For instance, the formation of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. sci-hub.se

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and can be useful for studying the S-H and S-S (in case of disulfide formation) vibrations, which are often weak in FTIR spectra.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra of these molecules, aiding in the assignment of experimental bands to specific vibrational modes. researchgate.netresearchgate.net

Table 2: Key FTIR Vibrational Frequencies for Imidazole and Thiol Containing Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Imidazole) | Stretching | 3100 - 3400 |

| C=N (Imidazole) | Stretching | ~1600 |

| C-S | Stretching | 700 - 800 |

| S-H | Stretching | 2550 - 2600 |

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to study the electronic structure of this compound and its complexes.

The imidazole ring exhibits characteristic π → π* transitions in the UV region. researchgate.net The introduction of the methanethiol group can lead to additional n → π* transitions associated with the non-bonding electrons on the sulfur atom.

Upon complexation with a metal ion, new absorption bands can appear in the visible region of the spectrum, which are often responsible for the color of the complexes. These bands typically arise from d-d electronic transitions within the metal ion's d-orbitals or from charge-transfer (CT) transitions between the metal and the ligand (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). mdpi.com For example, ruthenium complexes with benzimidazole-based ligands show absorption bands in the visible region that are assigned to charge transfer transitions. researchgate.net The position and intensity of these bands provide information about the geometry of the complex and the nature of the metal-ligand bonding. grafiati.comasianpubs.orggrafiati.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its complexes.

Mass Spectrometry (MS): Standard MS techniques, often using electron ionization (EI), provide a fragmentation pattern that can be used to deduce the structure of the molecule. The molecular ion peak (M⁺) confirms the molecular weight of the compound. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the compound. ias.ac.in This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. semanticscholar.org This technique is essential for analyzing mixtures, such as reaction products or biological samples, and for purifying and identifying the components. ESI-MS (Electrospray Ionization Mass Spectrometry), a soft ionization technique often coupled with LC, is particularly well-suited for analyzing metal complexes, as it can detect the intact complex ions. grafiati.comasianpubs.orggrafiati.com

Table 3: Mass Spectrometry Data for Related Imidazole Derivatives

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |

| 1H-Imidazole-2-methanol | GC-MS | 98 (Top Peak) | nih.gov |

| 2-Methyl-1H-benzimidazole | HRMS | 132.0687 (calculated), 132.0687 (found) | ias.ac.in |

| (1H-benzo[d]imidazol-2-yl)methanethiol | MS | 164.23 (MW) | chemscene.com |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species that have unpaired electrons, such as paramagnetic metal complexes. If this compound forms a complex with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Mn(II)), ESR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center.

The ESR spectrum provides the g-factor and hyperfine coupling constants, which are sensitive to the geometry of the complex, the nature of the coordinating atoms, and the delocalization of the unpaired electron onto the ligand. While direct ESR studies on this compound complexes are not extensively reported, the technique is widely applied to paramagnetic imidazole-containing systems.

Inelastic Neutron Scattering (INS) is a powerful technique for probing both the vibrational (phonon) and magnetic (magnon) excitations in a material.

For the vibrational properties of this compound and its complexes, INS can provide information that is complementary to FTIR and Raman spectroscopy. INS is particularly advantageous for observing low-frequency vibrational modes and vibrations involving hydrogen atoms, due to the large neutron scattering cross-section of hydrogen.

Specifically, no peer-reviewed articles or database entries could be located that provide the following for this compound:

Single-Crystal X-ray Diffraction (SC-XRD) data: Information on its crystal system, space group, unit cell dimensions, and atomic coordinates.

Powder X-ray Diffraction (PXRD) patterns: Diffractograms used to identify the crystalline phases of the material.

Elemental Analysis and Thermogravimetric Analysis (TGA): Data confirming its elemental composition and detailing its thermal stability and decomposition profile.

While research exists for structurally related compounds—such as benzimidazole (B57391) derivatives like (1H-Benzo[d]imidazol-2-yl)methanethiol, imidazole-2-thiol (which lacks the methylene bridge), and various other substituted imidazoles—this information does not fall within the strict scope of an analysis focused solely on this compound. The introduction of a benzofused ring or alterations to the substituent group significantly changes the molecule's chemical and physical properties, including its crystallographic and thermal behavior.

Consequently, without available primary research data, it is not possible to generate a scientifically accurate article with the detailed findings and data tables requested for this compound at this time. Further experimental research would be required to determine the properties outlined in the user's request.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for studying the electronic structure of molecules. arxiv.org It allows for the accurate calculation of various molecular properties, providing a theoretical framework to complement experimental findings.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For imidazole (B134444) derivatives, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), are employed to find the optimized molecular structure. mdpi.comasianpubs.orgwebofjournals.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Bond Lengths and Angles for Imidazole Derivatives Note: This table is illustrative and based on general findings for imidazole-containing compounds. Specific values for 1H-Imidazole-2-methanethiol would require dedicated calculations.

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O | ~1.22 - 1.25 |

| C-N (ring) | ~1.33 - 1.39 | |

| C=C (ring) | ~1.36 - 1.38 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C-N-C (ring) | ~107 - 110 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. science.gov By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. mdpi.com This analysis helps in identifying the characteristic functional groups and understanding the bonding within the molecule. For example, the C=O stretching vibration in related compounds is typically predicted in the range of 1660-1740 cm⁻¹. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis spectra). webofjournals.comresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π-π* and n-π* transitions, which are characteristic of the chromophores within the molecule. tandfonline.com

Table 2: Illustrative Calculated Vibrational Frequencies for Imidazole-Related Structures Note: This table is for illustrative purposes. Specific frequencies for this compound would require specific calculations.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 - 3600 |

| C-H Stretch (aromatic) | ~3000 - 3150 |

| C=N Stretch | ~1580 - 1650 |

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of chemical reactivity and stability. tandfonline.comirjweb.com A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

For imidazole derivatives, the HOMO-LUMO gap can be influenced by the presence of different substituent groups. webofjournals.com Analysis of the spatial distribution of these orbitals provides insights into the reactive sites of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netyoutube.com For imidazole-containing compounds, the nitrogen atoms are often associated with negative potential, indicating their nucleophilic character. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis can reveal hyperconjugative interactions, charge delocalization, and the nature of bonding (covalent vs. ionic character). wikipedia.orgacadpubl.eu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization, providing insights into the molecule's stability. acadpubl.eu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rdd.edu.iq By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes, conformational changes, and interactions with the environment, such as a solvent. rdd.edu.iqmdpi.com

For a molecule like this compound, MD simulations can be used to study its behavior in aqueous solution. rdd.edu.iq This can reveal information about the hydration shell around the molecule and the nature of hydrogen bonding interactions between the solute and water molecules. rdd.edu.iq Such simulations often employ force fields like OPLS (Optimized Potentials for Liquid Simulations) to describe the intermolecular and intramolecular forces. rdd.edu.iqdiva-portal.org

Quantum Mechanical Approaches for Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of this compound. These calculations provide a detailed understanding of the molecule's electronic structure, which governs its interactions.

Key aspects of reactivity prediction include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. sciencepublishinggroup.com

For instance, a comparative DFT study on the tautomers of 2-mercapto-1-methylimidazole, 1-methyl-1H-imidazole-2(3H)-thione (a thione form) and 1-methyl-1H-imidazole-2-thiol (the thiol form), at the B3LYP/6-311G(d,p) level of theory, revealed important reactivity differences. sciencepublishinggroup.com The thione tautomer was found to have a higher HOMO energy (-5.30241 eV) compared to the thiol, suggesting it is a better electron donor and potentially a more effective corrosion inhibitor. sciencepublishinggroup.com The energy gap (ΔE) was also lower for the thione, indicating greater reactivity. sciencepublishinggroup.com These findings highlight how QM calculations can distinguish the reactivity of closely related isomers.

Other quantum chemical descriptors derived from these calculations, such as electronegativity (χ), global hardness (η), softness (S), and the electrophilicity index (ω), further refine reactivity predictions. sciencepublishinggroup.com These parameters help to quantify the molecule's tendency to attract electrons and its resistance to changes in electron distribution, offering a comprehensive picture of its chemical behavior. sciencepublishinggroup.comresearchgate.net Such computational studies have been applied to various imidazole derivatives to predict their performance as corrosion inhibitors, where the interaction with metal surfaces is paramount. researchgate.netresearchgate.net

Prediction of Acid-Base Properties (pKa) of Thiolated Imidazoles

The acid-base properties, specifically the acid dissociation constant (pKa), of thiolated imidazoles are critical to understanding their behavior in biological and chemical systems. Computational methods have become increasingly valuable for predicting pKa values, which can be challenging to determine experimentally.

Directly calculating pKa values with high accuracy is a complex task. It requires accounting for the significant change in solvation free energy upon deprotonation. mdpi.com Various computational protocols have been developed to tackle this challenge. One approach involves the use of continuum solvation models, such as the SMD model, which treats the solvent as a continuous dielectric medium. wayne.eduresearchgate.net However, for thiols, calculations using only implicit solvation models often lead to large errors. wayne.eduresearchgate.netwayne.edu

A significant improvement in accuracy is achieved by including explicit water molecules in the computational model. wayne.eduresearchgate.net These explicit water molecules are placed to form hydrogen bonds with the thiol group in its neutral state and the thiolate anion in its deprotonated state. Studies have shown that including even a few explicit water molecules can drastically reduce the error in calculated pKa values for thiols. For example, adding one explicit water molecule can lower the error by an average of 3.5 pKa units. researchgate.net The best results are often obtained with three explicit water molecules hydrogen-bonded to the sulfur atom. wayne.edu

The choice of the density functional and basis set also plays a crucial role. A study assessing 175 different functionals found that many produced significant errors for methanethiol (B179389) and ethanethiol (B150549) when using only an implicit solvent model. wayne.eduwayne.edu However, functionals like ωB97XD and B3LYP, when combined with a basis set like 6-31+G(d,p) and the SMD solvation model with three explicit water molecules, have been shown to predict the pKa of substituted thiols with an average error of less than one pKa unit. wayne.eduresearchgate.net

Another advanced method is the three-dimensional reference interaction site model self-consistent field (3D-RISM-SCF) theory. kyushu-u.ac.jp This method provides a more detailed description of the solvent structure around the solute. While direct 3D-RISM-SCF calculations can overestimate the Gibbs energy of reaction, a linear fitting correction (LFC) scheme has been developed that yields excellent agreement with experimental pKa values for various functional groups, including thiols and imidazoles, with a root mean square error of about 0.7 pKa units. mdpi.comkyushu-u.ac.jp

These computational approaches are essential for understanding how factors like metal coordination can influence the pKa of imidazole-containing ligands. For instance, the coordination of a Cu(II) ion to the imidazole ring has been shown to decrease its pKa by 2 to 7 units, a finding with significant biological implications that can be effectively studied through computational models. nih.gov

Table 1: Comparison of Computational Methods for pKa Prediction of Thiols

| Method | Key Features | Typical Error |

| Implicit Solvation (e.g., SMD) | Treats solvent as a dielectric continuum. Computationally efficient. | Large errors (can be > 5 pKa units) for thiols. wayne.eduresearchgate.net |

| Implicit Solvation + Explicit Waters | Includes a small number of explicit solvent molecules hydrogen-bonded to the solute, embedded in a solvent continuum. | Significantly improved accuracy. Errors can be < 1 pKa unit with appropriate functional/basis set. wayne.eduresearchgate.net |

| 3D-RISM-SCF with LFC | Uses a statistical mechanical theory for molecular liquids combined with a linear fitting correction. | High accuracy, with RMSE around 0.7 pKa units. mdpi.comkyushu-u.ac.jp |

This table provides an interactive overview of different computational methods. Click on a method for more details.

Development of Computational Models for Imidazole-Thiol Systems

The complexity of systems containing both imidazole and thiol functionalities, especially in biological contexts like metalloenzymes, necessitates the development of sophisticated computational models. nih.govacs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are particularly powerful for this purpose. nih.govmdpi.com

In a QM/MM approach, the chemically active part of the system, such as the this compound ligand and its immediate coordination sphere around a metal ion, is treated with a high-level quantum mechanical method (the QM region). nih.govacs.org The rest of the system, like the protein scaffold and surrounding solvent, is described using a less computationally expensive molecular mechanics force field (the MM region). nih.govmdpi.com This layered approach allows for the accurate modeling of electronic effects like polarization and charge transfer in the reactive center while still accounting for the influence of the larger environment. nih.govnih.gov

The development of these models involves several key considerations:

Partitioning the System: Deciding where to place the boundary between the QM and MM regions is a critical step. For imidazole-thiol systems in enzymes, the QM region typically includes the ligand, the metal ion, and the side chains of coordinating amino acid residues like histidine. mdpi.comacs.org

Treating the QM/MM Boundary: When the boundary cuts across covalent bonds, special techniques are required to ensure a chemically realistic connection between the two regions.

Force Field Parameterization: The accuracy of the MM part of the calculation depends on the quality of the force field parameters. Sometimes, standard force fields need to be re-parameterized to better describe specific interactions, such as those involving the thiolate sulfur. mpg.de For instance, studies have shown that increasing the van der Waals radius of cysteine's sulfur atom can significantly improve pKa prediction accuracy in proteins. mpg.de

Choice of QM Method: The selection of the QM method (e.g., DFT functional and basis set) for the high-level region is crucial for obtaining accurate results. mdpi.com

QM/MM models have been successfully used to study a wide range of properties in imidazole-thiol systems. For example, they have been employed to investigate the binding modes of imidazole- and thiol-based inhibitors to zinc-containing enzymes, revealing details about coordination geometries. acs.org They are also used to calculate reaction energies and barriers, providing mechanistic insights into enzyme catalysis. acs.org Furthermore, QM/MM simulations can be used to obtain more realistic atomic charges for ligands within a protein environment, which can then be used to improve the accuracy of other computational methods like molecular docking. nih.gov

Table 2: Applications of QM/MM Models to Imidazole-Thiol Systems

| Application | System Studied | Key Findings |

| Enzyme Inhibition | Imidazole- and thiol-based ligands binding to metzincins | Revealed preferences for monodentate vs. bidentate coordination of ligands to the active site zinc ion. acs.org |

| Reaction Mechanisms | Ergothioneine biosynthesis by the enzyme EanB | Predicted the involvement of a novel imidazole-2-yl carbene intermediate in the C-S bond formation reaction. acs.org |

| Ligand Binding Energy | Novel hybrid compounds binding to aromatase | QM/MM-derived atomic charges improved the prediction of binding energies in molecular docking studies. nih.gov |

| Proton Transfer | Zinc enzymes with thiol substrates | Quantified how zinc coordination number and geometry affect the acidity of the coordinated thiol. nih.gov |

This interactive table showcases various applications of QM/MM models. Click on an application to explore the research.

Advanced Research Applications in Chemical Sciences

Catalysis and Organocatalysis

The unique bifunctional nature of 1H-Imidazole-2-methanethiol, possessing both a nucleophilic thiol group and a versatile imidazole (B134444) ring, has positioned it as a compound of significant interest in the field of catalysis. Its ability to act as a ligand, participate in heterogeneous systems, and influence catalytic cycles provides a broad platform for advanced chemical transformations.

The efficacy of transition metal catalysts is often dictated by the electronic and steric properties of their coordinating ligands. mdpi.com this compound is a versatile ligand capable of coordinating to metal centers in several modes. The imidazole ring typically binds to metal ions through one of its nitrogen atoms, acting as a classic N-donor ligand. nih.govresearchgate.net Concurrently, the methanethiol (B179389) group can coordinate either as a neutral thiol (S-H) or, more commonly, as an anionic thiolate (S⁻) after deprotonation. This dual-binding capability allows it to function as a bidentate or bridging ligand, thereby stabilizing metal complexes and modulating their catalytic activity.

Computational studies on model systems, such as zinc(II) complexes with imidazole and methanethiol ligands, provide quantitative insights into these interactions. nih.gov The coordination of imidazole ligands directly influences the properties of the metal-thiol bond. As the number of imidazole ligands increases, the electron density at the metal center is altered, which in turn affects the strength of the metal-sulfur bond and the acidity of the thiol proton. nih.gov This tunability is crucial for optimizing catalytic processes where proton transfer or substrate binding at the sulfur atom is a key step. nih.gov

Research has shown that complexes of various transition metals, including cobalt, chromium, and zinc, can be formed with imidazole-based ligands, resulting in distinct geometries such as octahedral or tetrahedral structures. researchgate.net The specific coordination environment created by ligands like this compound is fundamental to the performance of the resulting catalyst in organic transformations. mdpi.com

| Number of Imidazole Ligands (n) | Zn-S Bond Energy (Thiol Complex, kJ/mol) | S-H Proton Dissociation Energy (kJ/mol) |

| 1 | 421 | 417 |

| 2 | 311 | 557 |

| 3 | 240 | 715 |

| 4 | 196 | 772 |

| 5 | 182 | 772 |

This table presents computational data for [(Imidazole)nZn–S(H)CH3]2+ complexes, illustrating how increasing the number of imidazole ligands weakens the Zn-S bond while making the S-H bond less acidic (i.e., increasing its proton dissociation energy). Data adapted from computational studies. nih.gov

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in separation and recyclability. Imidazole-thiol systems can be effectively integrated into heterogeneous catalysts by anchoring them onto solid supports. The thiol group provides a strong anchoring point to various materials, including metal or metal sulfide (B99878) surfaces, while the imidazole moiety can introduce additional functionality.

For instance, in hydrodesulfurization (HDS) processes, which are critical for removing sulfur from fuels, transition metal sulfides like MoS₂ are widely used catalysts. nih.gov The interaction of thiol-containing molecules with these surfaces is a central aspect of the catalytic cycle. While not involving imidazole directly, these systems demonstrate the importance of thiol-metal sulfide interactions. nih.gov An anchored this compound molecule on such a surface could have a dual role: the thiol group participates in the primary catalytic reaction (e.g., C-S bond cleavage), while the nearby imidazole ring could act as a co-catalyst, for example, by facilitating proton transfer or influencing the local electronic structure of the active site.

Furthermore, the basic nature of the imidazole ring can be exploited. In systems like Amberlyst® A21, a resin with tertiary amine groups, the basic sites can deprotonate a thiol to generate a more reactive thiolate nucleophile for reactions like thia-Michael additions. mdpi.com Similarly, an imidazole-thiol system immobilized on a solid support can create localized basic sites that activate the thiol group for nucleophilic attack, functioning as a self-contained catalytic unit. mdpi.com

Understanding the precise role of this compound within a catalytic cycle is key to designing more efficient catalysts. Mechanistically, the molecule can participate in several ways:

Proton Management: The imidazole ring can act as both a proton donor and acceptor (amphoteric nature), allowing it to function as a proton shuttle in catalytic steps that require precise acid-base management.

Nucleophilic Activation: The imidazole moiety can act as an internal base, deprotonating the adjacent thiol group to form a thiolate. This thiolate is a significantly stronger nucleophile than the neutral thiol, which is a crucial activation step in many catalytic transformations. mdpi.comresearchgate.net

Ligand-Accelerated Catalysis: As a ligand, it can influence the redox potential of the metal center. The coordination and dissociation of the imidazole or thiol group can open up coordination sites on the metal, facilitating substrate binding and product release.

Structural Influence: In multi-metallic clusters, the thiolate can act as a bridging ligand, holding two or more metal centers in close proximity. This can be essential for cooperative catalysis where multiple metal sites are required for a transformation.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. nih.gov this compound is an excellent building block for supramolecular architectures due to its capacity for specific and directional intermolecular interactions.

The structure of this compound contains multiple features that enable its use in the design of complex supramolecular scaffolds. The imidazole ring possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the programmed self-assembly of molecules into well-defined, extended structures. nih.govrsc.org

The self-assembly process is driven by the formation of non-covalent intermolecular forces, primarily hydrogen bonds. nih.gov These interactions can lead to the creation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The thiol group adds another dimension to this design. It can participate in weaker hydrogen bonding (e.g., N-H···S or S-H···N) or, upon oxidation, form covalent disulfide bonds (S-S), which can be used to lock assembled structures into place or create responsive systems that assemble or disassemble based on the redox environment. The combination of strong, directional hydrogen bonding from the imidazole core and the versatile functionality of the thiol group makes this molecule a powerful component for creating novel supramolecular materials. nih.gov

The hydrogen bonding network in systems containing 1H-imidazole is a primary driver of their supramolecular organization. rsc.org The most significant interaction is the intermolecular N-H···N hydrogen bond formed between two imidazole rings. This interaction is strong and directional, leading to the formation of robust chains and tapes. rsc.org Studies on 1H-imidazole itself have shown that this hydrogen bonding can lead to the in-situ formation of oligomeric chains that can bridge electrodes and facilitate charge transport. rsc.org

In addition to the primary N-H···N bond, other hydrogen bonding interactions contribute to the stability and structure of the resulting network. These can include:

N-H···S interactions: The hydrogen on the imidazole nitrogen can bond with the sulfur atom of a neighboring molecule.

S-H···N interactions: In its thiol tautomeric form, the proton on the sulfur atom can form a hydrogen bond with the non-protonated nitrogen of an adjacent imidazole ring.

C-H···Anion/Atom interactions: Research on related imidazolium (B1220033) systems has highlighted the surprising importance of hydrogen bonds involving the C2-H of the imidazole ring (the carbon between the two nitrogens). mdpi.com This C-H bond is acidic enough to form significant hydrogen bonds with anions or other hydrogen bond acceptors, further stabilizing the supramolecular assembly. mdpi.comnih.gov

The interplay of these various hydrogen bonds directs the self-assembly process, and understanding their relative strengths and geometries is crucial for predicting and controlling the final supramolecular architecture. rsc.org

Metal-Directed Self-Assembly in Supramolecular Systems

Metal-directed self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from molecular components. The process relies on the predictable and directional nature of coordination bonds between metal ions and organic ligands. Ligands possessing multiple distinct donor sites, such as this compound, are of particular interest as they offer versatile coordination behavior that can be exploited to guide the assembly process.

The this compound molecule features two key coordination sites: the imine nitrogen of the imidazole ring and the sulfur atom of the methanethiol group. The imidazole ring is a fundamental building block in coordination chemistry, where its imine nitrogen acts as a pure sigma-donor, readily coordinating to a wide range of transition metal ions to form stable complexes. wikipedia.org The basicity of imidazole is intermediate between that of pyridine and ammonia (B1221849), allowing it to form robust bonds with various metal centers, including Fe(II), Co(II), Ni(II), and Zn(II), often resulting in octahedral or tetrahedral geometries. wikipedia.org

Concurrently, the methanethiol group provides a soft sulfur donor atom. Thiol and thione groups exhibit a high affinity for thiophilic ("sulfur-loving") metals like mercury (Hg), silver (Ag), and copper (Cu), a principle that has been used to synthesize novel coordination polymers. rsc.orgrsc.org The interplay between the relatively hard imidazole nitrogen donor and the soft thiol sulfur donor in this compound allows for nuanced control over the self-assembly process. Depending on the choice of metal ion and reaction conditions, the ligand can act as a monodentate linker through either the nitrogen or sulfur atom, or as a bridging ligand, connecting multiple metal centers to generate discrete molecular cages, one-dimensional chains, or higher-dimensional networks. Computational studies on related zinc-imidazole-thiol complexes have shown that the coordination environment significantly influences bonding and thermodynamic properties, highlighting the sensitive relationship between structure and ligand coordination. nih.gov

Materials Science and Engineering

The unique bifunctional nature of this compound makes it a promising building block for the creation of advanced materials with tailored properties and functionalities.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to tune their pore size, surface area, and chemical functionality has made them prime candidates for applications in various fields. mdpi.com Imidazole and its derivatives are widely employed as linkers in MOF synthesis due to their excellent coordination ability and the stability they impart to the resulting frameworks. researchgate.net